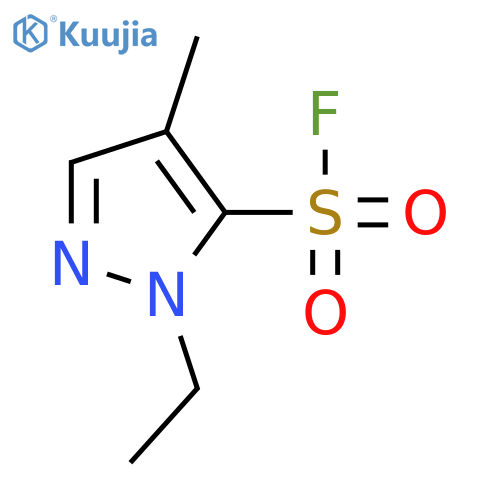

Cas no 2870646-20-9 (1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- )

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride (ACI)

- 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl-

-

- インチ: 1S/C6H9FN2O2S/c1-3-9-6(12(7,10)11)5(2)4-8-9/h4H,3H2,1-2H3

- InChIKey: WXRLPYIHFIDLFC-UHFFFAOYSA-N

- SMILES: O=S(C1N(CC)N=CC=1C)(F)=O

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37469962-0.25g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 0.25g |

$801.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-2.5g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 2.5g |

$1707.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-0.05g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 0.05g |

$732.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-10.0g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 10.0g |

$3746.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-1.0g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 1.0g |

$871.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-0.1g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 0.1g |

$767.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-5.0g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 5.0g |

$2525.0 | 2023-07-07 | ||

| Enamine | EN300-37469962-0.5g |

1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl fluoride |

2870646-20-9 | 0.5g |

$836.0 | 2023-07-07 |

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- に関する追加情報

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- and Its Applications in Modern Chemical Biology

1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- (CAS No. 2870646-20-9) is a versatile sulfonamide derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of both a sulfonyl fluoride and an ethylmethyl substituent in its molecular structure imparts distinct reactivity and utility in synthetic chemistry and drug discovery.

The< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl scaffold is particularly valuable in medicinal chemistry because it can serve as a key intermediate in the synthesis of various bioactive molecules. The sulfonyl fluoride group is known for its ability to participate in nucleophilic substitution reactions, making it an excellent tool for constructing more complex structures. Additionally, the ethylmethyl substitution enhances the compound's solubility and stability, facilitating its use in both laboratory-scale reactions and larger-scale applications.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their demonstrated efficacy in targeting various diseases. The< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl compound has been explored in several preclinical studies as a potential lead molecule for therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has made it a promising candidate for further development.

One of the most compelling aspects of< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl is its role in the development of inhibitors for enzymes involved in metabolic pathways. For instance, researchers have utilized this compound to create inhibitors targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA synthesis and repair. By modifying the< strong>pyrazole core, scientists have been able to fine-tune the binding affinity and selectivity of these inhibitors, leading to more effective therapeutic outcomes.

The< strong>sulfonyl fluoride group in< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl also plays a critical role in modulating biological activity. This group can be selectively converted into other functional moieties, such as carboxylic acids or amines, through various chemical transformations. This flexibility makes it an invaluable building block for designing molecules with tailored properties.

In addition to its applications in drug discovery, 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl has found utility in materials science and catalysis. Its unique electronic properties have been exploited in the development of organic semiconductors and ligands for transition metal catalysts. These applications highlight the compound's broad utility beyond traditional pharmaceuticals.

The synthesis of< strong>1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly beneficial in streamlining the synthesis pathway.

The growing interest in< strong>pyrazole-based compounds has also spurred innovation in computational chemistry and molecular modeling. Researchers are increasingly using these tools to predict the biological activity of novel derivatives before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process by identifying promising candidates with high accuracy.

In conclusion, 1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl (CAS No. 2870646-20-9) is a multifaceted compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functional modifications. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.

2870646-20-9 (1H-Pyrazole-5-sulfonyl fluoride, 1-ethyl-4-methyl- ) Related Products

- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)

- 2228945-97-7(1-fluoro-3-propylhexan-2-ol)

- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)

- 55455-43-1(Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)

- 2228298-63-1(3-(2-chloro-5-methylphenyl)-1,1-difluoropropan-2-amine)

- 26323-62-6(3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine)

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 933744-95-7(1,2-benzoxazole-5-carboxylic acid)

- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

- 2353064-95-4(1-(benzyloxy)carbonyl-4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylic acid)